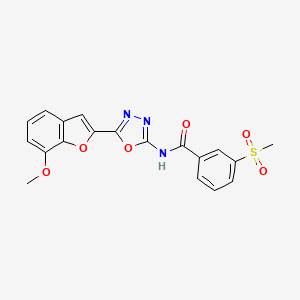

![molecular formula C12H10N2O2 B2871662 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 108564-80-3](/img/structure/B2871662.png)

2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several functional groups. It has a pyrido[1,2-a]pyrimidin-4-one core, which is a type of heterocyclic compound containing nitrogen . Attached to this core is a but-2-yn-1-yloxy group, which includes a triple bond characteristic of alkynes .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrido[1,2-a]pyrimidin-4-one core could potentially participate in substitution reactions or act as a base .Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, related structurally to the compound , have been identified as selective aldose reductase inhibitors, displaying activity in the micromolar/submicromolar range. These compounds also exhibited significant antioxidant properties, especially those bearing a phenol or catechol moiety. The presence of a hydroxy group in specific positions enhanced inhibitory potency, highlighting the critical role of these moieties in the enzyme's pharmacophoric recognition (La Motta et al., 2007).

Broad Biological Activities

Pyrimidine derivatives, including those structurally related to 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one, have been shown to possess a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes displayed promising antioxidant activity, influenced mainly by the alkyl fragment attached to the pyrimidine nucleus (Rani et al., 2012).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed efficacy against certain insects and microorganisms, suggesting their potential for developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, as pyrazolo analogues of purines, have exhibited A1 adenosine receptor affinity. This research opens avenues for developing compounds targeting adenosine receptors, potentially useful in various therapeutic applications (Harden et al., 1991).

Mechanism of Action

Target of Action

The primary target of 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is disintegrin and metalloproteinase domain-containing protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .

Mode of Action

It is known to interact with its target protein, potentially altering its function . The presence of the but-2-yn-1-yloxy group may allow the compound to bind to the target protein in a unique manner, influencing its activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to cell migration and immune response .

Result of Action

Given its target, it may influence cell migration and immune response . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects. Specific information about how these factors influence the action of this compound is currently unavailable .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-but-2-ynoxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-3-8-16-11-9-12(15)14-7-5-4-6-10(14)13-11/h4-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZLZRMIXDNZJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)

![N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2871581.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2871586.png)

![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)

![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)

![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)